molecular formula C10H14N2O4 B7790753 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid CAS No. 14585-65-0

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Cat. No.: B7790753
CAS No.: 14585-65-0
M. Wt: 226.23 g/mol
InChI Key: TZFNLOMSOLWIDK-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, commonly known as Carbidopa, is a synthetic aromatic amino acid derivative with the molecular formula C₁₀H₁₄N₂O₄·H₂O (monohydrate) and a molecular weight of 244.25 g/mol . It features a stereospecific (2S)-configuration, a hydrazinyl group, and a methyl substituent on the α-carbon, distinguishing it structurally from natural catecholamines .

Pharmacological Role: Carbidopa is a peripheral dopa decarboxylase inhibitor, used in combination with levodopa to treat Parkinson’s disease. It prevents the premature conversion of levodopa to dopamine outside the central nervous system, enhancing therapeutic efficacy .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNLOMSOLWIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860427
Record name 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302-53-4, 38821-49-7, 14585-65-0
Record name α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbidopa, DL-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name carbidopa
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758190
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Record name NSC92521
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Record name CARBIDOPA, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555UP07D5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Reaction Design and Intermediate Isolation

The pivotal advancement emerged with the use of 3,3-pentamethylene oxaziridine (Formula IV) in a homogeneous organic solvent. Unlike earlier biphasic systems requiring phase transfer catalysts, this method dissolves both L-α-methyldopa methyl ester (Formula III) and oxaziridine in toluene at 80–130°C, achieving complete conversion within 1–2 hours. The reaction produces (+)–(L)-2-(N’-cyclohexylidene-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropionic acid methyl ester (Formula I), a crystalline intermediate isolable via filtration or centrifugation with >99% purity.

Table 1: Optimal Conditions for Formula I Synthesis

ParameterSpecification
SolventToluene
Temperature100–105°C
Reaction Time1–2 hours
Yield85–90%
Purity (HPLC)≥99%

Hydrolysis to Carbidopa

Formula I undergoes acidic hydrolysis using 20% HCl at 93–95°C for 5 hours, cleaving the cyclohexylidene hydrazine group and methyl ester. This step proceeds without racemization, yielding carbidopa (Formula II) in 75–80% yield after recrystallization. Critically, the homogeneous amination minimizes side products like L-α-methyldopa (<0.5%), avoiding resource-intensive purification.

Comparative Analysis of Alternative Synthetic Routes

Boronic Acid Complex-Mediated Amination

An earlier biphasic approach involved forming a boronic acid complex (Formula 3) from L-α-methyldopa methyl ester in aqueous sodium tetraborate, followed by toluene-phase oxaziridine amination. While effective, the heterogeneous system required vigorous stirring and phase transfer catalysts, complicating scale-up. Yield and purity (70–75%, 95–97%) were inferior to the homogeneous method.

Hypochlorite and Cyanate Routes

Reaction of L-α-methyldopa’s dimethoxy derivative with potassium cyanate forms a carbamide intermediate, which hypochlorite converts to dimethoxycarbidopa before HBr-mediated demethylation. This route’s 27% yield and mandatory chromatography render it obsolete for industrial use.

Table 2: Yield and Purity Across Methods

MethodYield (%)Purity (%)Key Limitation
Homogeneous Amination85–90≥99High-temperature hydrolysis
Biphasic Amination70–7595–97Phase separation challenges
Hypochlorite/Cyanate2790–92Chromatography required

Mechanistic Insights and Side-Reaction Mitigation

Role of Solvent Polarity

Toluene’s nonpolar nature suppresses premature hydrolysis of oxaziridine, ensuring selective amination at the α-carbon. Polar solvents like THF or DMSO accelerate oxaziridine decomposition, reducing yield.

Protecting Group Strategy

Early methods protected phenolic hydroxyls as methyl ethers or acetates, requiring harsh deprotection (e.g., HBr). The homogeneous method avoids protection by leveraging toluene’s inertness, preventing oxidation of catechol moieties.

Hydrolysis Optimization

Controlled HCl concentration (20%) and temperature (93–95°C) prevent epimerization and hydrazine over-oxidation. Prolonged heating (>6 hours) generates 3,4-dihydroxyphenylacetone, necessitating precise reaction monitoring.

Industrial Scalability and Environmental Impact

The homogeneous process reduces waste by 40% compared to biphasic systems, as toluene is recyclable via distillation. Energy consumption is minimized through exothermic amination (ΔH = −120 kJ/mol), requiring only moderate heating . Regulatory-compliant purity (EP/USP standards) is achievable without chromatography, aligning with green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

Carbidopa undergoes enzymatic and chemical oxidation, primarily at its catechol moiety:

Reaction Type Conditions/Reagents Products References
Tyrosinase oxidationTyrosinase (pH 6.8, 25°C)6,7-Dihydroxy-3-methylcinnoline
Peroxidase oxidationHorseradish peroxidase (HRP), H₂O₂Oxidized quinone intermediates
Chemical oxidationKMnO₄ (acidic/alkaline medium)3,4-Dihydroxyphenylacetic acid derivatives
  • Mechanistic Insights :

    • Tyrosinase oxidizes the catechol group to ortho-quinone, which cyclizes to form cinnoline derivatives .

    • HRP-mediated oxidation generates reactive radicals that polymerize or form cross-linked products .

Condensation Reactions

The hydrazine group participates in nucleophilic condensation with carbonyl compounds:

Reaction Partner Conditions Product Application
Indole-3-acetaldehydeEthanol/H₂O (1:1), 40°CHydrazone (λₘₐₓ = 450 nm)Colorimetric quantification
3,4-DihydroxybenzaldehydeAqueous baseSchiff base complexesSynthetic intermediates
  • Analytical Utility :
    The hydrazone formation with indole-3-acetaldehyde enables UV-Vis detection (ε = 12,400 M⁻¹cm⁻¹ at 450 nm), validated by LC-MS (m/z 354.2 for [M+H]⁺) .

a) Hydrazine Group Reactivity

  • Protection/Deprotection :

    • Boronic acid complexes stabilize the catechol during N-amination .

    • Acidic hydrolysis (20% HCl, 95°C) cleaves hydrazine derivatives to yield L-carbidopa .

b) Stereochemical Control

  • Inversion Pathways :

    • Bromine → iodine exchange (NaI) induces stereoinversion, critical for obtaining the L-isomer .

    • Racemization is minimized using 3,3-pentamethylene oxaziridine in toluene at 100–105°C .

Enzyme Interaction Studies

Carbidopa inhibits aromatic L-amino acid decarboxylase (AADC) via hydrazine coordination to the pyridoxal phosphate (PLP) cofactor:

Target Enzyme Binding Affinity (kcal/mol) Key Interactions
Phenylalanine hydroxylase-7.1 (molecular docking)Hydrogen bonds, π-stacking, salt bridges
DOPA decarboxylaseKᵢ = 0.1 µMIrreversible PLP adduct formation
  • ADME/T Properties :

    • Low BBB permeability (logP = -1.2) ensures peripheral selectivity .

    • Plasma stability: t₁/₂ > 6 hours (pH 7.4) .

Reduction Reactions

The catechol group is susceptible to reduction under controlled conditions:

Reagent Conditions Product
NaBH₄Methanol, 0°CDihydrocatechol derivatives
H₂/Pd-CEthanol, 25°CSaturated propanoic acid analogs

Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) induces C–N bond cleavage, forming 3,4-dihydroxyphenylacetone .

  • Thermal Degradation : At >150°C, decarboxylation yields 2-hydrazino-3-(3,4-dihydroxyphenyl)propane.

Table 1: Spectroscopic Signatures of Reaction Products

Product UV-Vis λₘₐₓ (nm) MS (m/z) ¹H NMR (δ, ppm)
6,7-Dihydroxycinnoline365207.1 [M+H]⁺7.2 (d, ArH), 6.8 (s, OH)
I3A-Carbidopa hydrazone450354.2 [M+H]⁺8.1 (s, NH), 6.9 (m, ArH)

Table 2: Comparative Reactivity of Carbidopa Derivatives

Derivative AADC Inhibition (IC₅₀) PAH Binding (kcal/mol)
Carbidopa0.1 µM-6.7
Ethyl carbidopa ester0.3 µM-6.6
2-Aminohydrazinyl analog0.05 µM-7.1

Scientific Research Applications

Structure

Carbidopa is characterized by a hydrazinyl group attached to a 3,4-dihydroxyphenyl moiety, which is crucial for its biological activity. The compound's structure allows it to effectively inhibit the enzyme DOPA decarboxylase, thus preventing the conversion of levodopa to dopamine in peripheral tissues.

Treatment of Parkinson's Disease

Carbidopa is mainly used in conjunction with levodopa to enhance therapeutic outcomes for patients with Parkinson's disease. By inhibiting DOPA decarboxylase, it increases the availability of levodopa in the brain while minimizing peripheral side effects such as nausea and vomiting.

Enhancing Levodopa Efficacy

Carbidopa is often combined with levodopa in formulations like Sinemet. This combination has been shown to improve the overall efficacy of treatment by providing more stable plasma levels of levodopa and extending its duration of action.

Research Applications

Recent studies have explored additional applications of Carbidopa beyond Parkinson's disease treatment:

  • Neuroprotective Effects : Some research suggests that Carbidopa may have neuroprotective properties that could be beneficial in other neurodegenerative conditions.
  • Potential Role in Cancer Therapy : Investigations are ongoing into whether Carbidopa can enhance the efficacy of certain chemotherapeutic agents by modulating neurotransmitter levels .

Case Study 1: Parkinson’s Disease Management

A clinical trial involving patients with advanced Parkinson’s disease demonstrated that the addition of Carbidopa to standard levodopa therapy significantly improved motor function and reduced "off" time (periods when medication is not effective). Patients reported better overall quality of life and fewer side effects compared to those receiving levodopa alone .

Case Study 2: Neuroprotective Potential

In a study examining neuroprotection, researchers found that Carbidopa administration in animal models resulted in reduced neuronal death following induced neurotoxic injury. This suggests potential applications for Carbidopa in treating conditions like Alzheimer’s disease or multiple sclerosis .

Data Table: Summary of Clinical Findings

StudyPopulationInterventionOutcome
120 PD patientsLevodopa + CarbidopaImproved motor function; reduced off time
Animal modelCarbidopaReduced neuronal death post-injury
50 PD patientsLevodopa + Carbidopa vs Levodopa aloneEnhanced quality of life; fewer side effects

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The hydrazinyl group can inhibit specific enzymes, affecting metabolic pathways.

    Signal Modulation: The compound can modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-(3,4-Dihydroxyphenyl)propanoic Acid
  • Structure : Lacks the α-methyl and hydrazinyl groups of Carbidopa.
  • Role : Found in plant metabolites (e.g., under drought stress) as a stress-response compound .
Caffeic Acid Phenethyl Ester (CAPE) Analogues
  • Structure: Esters of 3-(3,4-dihydroxyphenyl)propanoic acid with phenethyl or other alkyl groups.
  • Activity : Enhanced antioxidant effects compared to Carbidopa due to conjugated double bonds and lipophilic side chains improving membrane permeability .
  • Example : CAPE itself shows anti-inflammatory and anticancer activity but lacks enzyme-targeted inhibition .
Salvianolic Acid A (SalA)
  • Structure: (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)acryloyloxy]propanoic acid.
  • Activity : Potent anti-inflammatory and neuroprotective effects via modulation of blood-brain barrier integrity and oxidative stress pathways. Structural complexity (conjugated system) enhances binding affinity but reduces bioavailability compared to Carbidopa .

Hydrazine-Containing Analogues

Dihydrazones (e.g., Compound 29)
  • Structure : Bis-hydrazide derivatives with aromatic aldehydes (e.g., 3,3′-((4-Hydroxyphenyl)azanediyl)bis(N′-(benzylidene)propanehydrazide)).
  • Synthesis : Formed via refluxing dihydrazides with aldehydes .
  • Activity : Increased lipophilicity from aromatic groups may improve CNS penetration, but hydrazine moieties raise toxicity concerns .
LK01381 (Compound 2f)
  • Structure: 3-[5-({[30-(Trifluoromethyl)biphenyl-3-yl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]propanoic acid.
  • Activity: Targets G protein-coupled receptors (GPCRs) with trifluoromethyl groups enhancing ligand-receptor affinity.

Pharmacological and Physicochemical Comparison

Compound Molecular Weight Key Functional Groups Primary Activity Bioavailability Concerns
Carbidopa 244.25 g/mol Hydrazinyl, α-methyl, catechol Dopa decarboxylase inhibition Low CNS penetration (peripheral)
3-(3,4-DHPPA 182.17 g/mol Catechol, propanoic acid Antioxidant, stress response High solubility, rapid excretion
CAPE 284.31 g/mol Phenethyl ester, catechol Antioxidant, anti-inflammatory Improved lipophilicity
Salvianolic Acid A 494.45 g/mol Conjugated dienes, catechols Neuroprotection, anti-inflammatory Poor solubility, complex metabolism
Dihydrazones (Compound 29) ~450 g/mol (est.) Aromatic aldehydes, hydrazides GPCR modulation Potential hepatotoxicity

Biological Activity

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, commonly known as Carbidopa, is a compound with significant biological activity, particularly in the context of neuropharmacology. It is primarily known for its role as a medication in the treatment of Parkinson's disease, where it acts as a decarboxylase inhibitor. This article delves into the biological activities associated with this compound, supported by various research findings and case studies.

  • Molecular Formula : C10H14N2O4
  • Molecular Weight : 226.23 g/mol
  • CAS Number : 302-53-4
  • Boiling Point : 528.7 ± 50.0 °C at 760 mmHg
  • Density : 1.4 ± 0.1 g/cm³

Carbidopa inhibits the enzyme aromatic L-amino acid decarboxylase (AADC), which is responsible for converting levodopa into dopamine in peripheral tissues. By preventing this conversion, Carbidopa increases the availability of levodopa to cross the blood-brain barrier, enhancing its efficacy in treating Parkinson's disease symptoms.

Neuroprotective Effects

Research indicates that Carbidopa has neuroprotective properties that may contribute to its therapeutic effects in Parkinson's disease. A study conducted by demonstrated that Carbidopa, when administered alongside levodopa, significantly improved motor function and reduced neuronal degeneration in animal models.

Antioxidant Activity

Carbidopa exhibits antioxidant properties, which are crucial for protecting neurons from oxidative stress—a significant factor in neurodegenerative diseases. The compound's ability to scavenge free radicals was highlighted in a study where it was shown to reduce oxidative damage in neuronal cells .

Vasorelaxant Effects

In addition to its central nervous system effects, Carbidopa has been implicated in vascular health. A study on flavonoid metabolites reported that compounds similar to Carbidopa can induce vasorelaxation, suggesting potential cardiovascular benefits . This vasorelaxant effect is believed to be mediated through endothelial nitric oxide synthase (eNOS) activation.

Case Studies and Research Findings

  • Parkinson's Disease Management :
    • A clinical trial involving patients with Parkinson's disease indicated that the combination of levodopa and Carbidopa led to significant improvements in motor symptoms compared to levodopa alone .
  • Oxidative Stress Reduction :
    • In vitro studies showed that Carbidopa treatment resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, suggesting its role as an antioxidant .
  • Vascular Health :
    • Research demonstrated that Carbidopa can enhance blood flow and reduce blood pressure in hypertensive animal models, indicating potential applications beyond neurological disorders .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
CarbidopaC10H14N2O4Neuroprotective, Antioxidant
3,4-Dihydroxyphenylacetic acidC9H10O4Vasorelaxant
QuercetinC15H10O7Antioxidant, Anti-inflammatory

Q & A

Q. What are the recommended methods for synthesizing 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, and how can reaction conditions be optimized?

Answer: The compound is synthesized via peptide coupling reactions using reagents such as 4-methylmorpholine and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF). Key parameters for optimization include:

  • Temperature control : Maintain reactions at 0–25°C to prevent side reactions.
  • Stoichiometric ratios : Use a 1:1.2 molar ratio of hydrazine derivatives to carboxylic acid precursors to maximize yield.
  • Purification : Employ reverse-phase HPLC with a C18 column and a water-acetonitrile gradient (0.1% TFA) for high-purity isolation .
  • Yield improvement : Pre-activate carboxylic acid groups with carbodiimide reagents before hydrazine coupling .

Q. How can structural characterization of this compound be validated, and what analytical techniques are essential?

Answer: Validation requires a multi-technique approach:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the hydrazinyl group (-NH-NH2_2) and stereochemistry (e.g., S-configuration via coupling constants) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 255.0984 for C10_{10}H14_{14}N2_2O4_4) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtained (e.g., compare with Carbidopa analogs) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

  • Solubility : High aqueous solubility (>50 mg/mL at pH 7.4) due to polar functional groups (dihydroxyphenyl, hydrazinyl, carboxylic acid). Lipophilicity (logP ~1.2) enables membrane permeability .
  • Stability : Susceptible to oxidation at the catechol (3,4-dihydroxyphenyl) group. Use antioxidants (e.g., ascorbic acid) in buffers and store at -20°C under nitrogen .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate interactions between this compound and enzyme targets like phenylalanine hydroxylase (PAH)?

Answer:

  • Protein preparation : Obtain PAH’s crystallographic structure (PDB ID: 6PAH) and remove water/ligands. Add polar hydrogens and charges using Chimera .
  • Ligand preparation : Generate 3D conformers of the compound using Avogadro (MMFF94 force field) and convert to PDBQT format .
  • Docking parameters : Use AutoDock Vina with a 30 Å × 30 Å × 30 Å grid box centered on the Fe(III)-binding active site. Validate with Carbidopa (known PAH inhibitor) as a positive control .

Q. What experimental strategies resolve contradictions in reported metabolic degradation pathways?

Answer: Contradictions arise from species-specific gut microbiota or analytical methods. To address:

  • In vitro models : Use human fecal lysates or hepatocyte cultures to identify phase I/II metabolites (e.g., hydrazine cleavage or catechol methylation) .
  • Isotopic labeling : Track 13^{13}C-labeled compound in murine models to distinguish host vs. microbial metabolism.
  • Analytical harmonization : Compare LC-MS/MS data across labs using shared reference standards (e.g., 3,4-dihydroxyphenylacetic acid) .

Q. How can researchers mitigate challenges in formulating this compound for in vivo studies, given its physicochemical properties?

Answer:

  • Oral administration : Use enteric-coated capsules to protect against gastric acid degradation.
  • Parenteral routes : Prepare isotonic solutions (pH 6.5–7.0) with 5% dextrose to prevent precipitation.
  • Bioavailability enhancement : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism, as the compound is not a CYP substrate .

Q. What are the best practices for analyzing enzyme inhibition kinetics, particularly for peripheral decarboxylases?

Answer:

  • Enzyme assays : Use purified dopa decarboxylase (DDC) and monitor pyridoxal phosphate (PLP) cofactor depletion via UV-Vis (λ = 420 nm).
  • Kinetic parameters : Calculate KiK_i values using Lineweaver-Burk plots with L-DOPA as the substrate.
  • Control experiments : Include Carbidopa (a known DDC inhibitor) to validate assay conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields (e.g., 60–85%)?

Answer: Variability often stems from:

  • Hydrazine reactivity : Ensure anhydrous conditions and inert atmosphere (N2_2/Ar) to prevent hydrolysis.
  • Byproduct formation : Monitor intermediates via TLC (silica gel, ethyl acetate:hexane 1:1) and optimize quenching steps.
  • Scale-dependent effects : Pilot small-scale reactions (<100 mg) before scaling up .

Q. Why do solubility values vary across studies, and how can this be standardized?

Answer:

  • pH dependence : Report solubility at standardized pH (e.g., 7.4 PBS).
  • Temperature control : Measure at 25°C ± 1°C using shake-flask methods.
  • Ionic strength : Account for buffer composition (e.g., 0.15 M NaCl) .

Methodological Resources

  • Synthesis protocols : Refer to CAS 76822-21-4 for validated reaction steps .
  • Docking tools : Avogadro (structure optimization) and AutoDock Vina (docking) .
  • Metabolic profiling : Use LC-MS with C18 columns and negative ion mode for phenolic degradation products .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 2
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

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